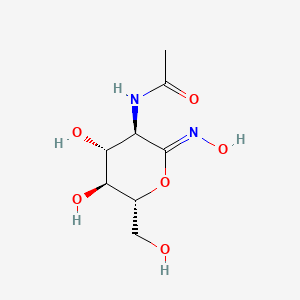

2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone is a complex organic compound that belongs to the class of amino sugars. It is characterized by its multiple hydroxyl groups and an acetamide functional group.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone typically involves the following steps:

Formation of the Oxan Ring: The initial step involves the formation of the oxan ring structure through a series of cyclization reactions.

Introduction of Hydroxyl Groups: Hydroxyl groups are introduced at specific positions on the oxan ring using selective oxidation reactions.

Acetamide Formation: The acetamide group is introduced through an acylation reaction, where an acyl chloride reacts with an amine group on the oxan ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Batch Reactors: Utilizing batch reactors for controlled synthesis.

Purification Techniques: Employing techniques such as crystallization and chromatography for purification.

化学反应分析

Types of Reactions

2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The oxime group can be reduced to an amine.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Nucleophiles: Such as halides or amines for substitution reactions.

Major Products

Oxidation Products: Carbonyl compounds such as aldehydes or ketones.

Reduction Products: Amines.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Enzyme Inhibition

One of the primary applications of 2-acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone is its role as an inhibitor of specific enzymes involved in carbohydrate metabolism.

Inhibition of O-GlcNAcase (hOGA)

Research has demonstrated that this compound exhibits potent inhibitory activity against human O-GlcNAcase, an enzyme critical for the removal of O-linked N-acetylglucosamine (O-GlcNAc) modifications from proteins. The inhibition constants (K_i) for this compound have been reported as low as 27 nM, indicating a strong binding affinity to the enzyme .

Table 1: Inhibition Constants of this compound

| Enzyme | Inhibition Constant (K_i) |

|---|---|

| hOGA | 27 nM |

| hHexB | 6.8 nM |

This competitive inhibition suggests that the compound binds effectively to the active site of hOGA, preventing substrate access and thereby inhibiting enzymatic activity .

Inhibition of Hexosaminidases

The compound also demonstrates inhibitory effects on hexosaminidases, particularly hHexB, which plays a role in lysosomal metabolism. Studies indicate that it can significantly reduce the activity of these enzymes, further supporting its potential therapeutic applications in metabolic disorders .

The biological activity of this compound extends beyond enzyme inhibition; it also influences various cellular metabolic pathways.

Impact on Glycosaminoglycan Synthesis

Research indicates that this compound affects glycosaminoglycan (GAG) synthesis in hepatocyte cultures. The incorporation of labeled glucosamine into GAGs was notably reduced upon treatment with the compound, leading to smaller GAG chains and suggesting a potential mechanism for its inhibitory effects on glycosaminoglycan metabolism .

Table 2: Effects on GAG Synthesis in Hepatocyte Cultures

| Compound | D-[3H]glucosamine Incorporation (%) | [35S]sulfate Incorporation (%) | Total Protein Synthesis (%) |

|---|---|---|---|

| Control | 100 | 100 | 100 |

| 1 mM | ~7 | No significant change | ~60 |

This data illustrates a significant reduction in GAG synthesis while sparing total protein synthesis, highlighting the selective action of the compound .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy and safety of this compound in various settings:

Case Study: Hepatocyte Cultures

In a study involving primary hepatocyte cultures, researchers assessed the impact of varying concentrations of the compound on glycosaminoglycan synthesis. The results indicated a dose-dependent effect where higher concentrations led to more pronounced inhibition of GAG synthesis without significantly affecting overall protein synthesis .

Clinical Implications

The inhibition of hOGA and hexosaminidases by this compound suggests potential applications in treating diseases associated with dysregulated glycosylation processes, such as diabetes and certain lysosomal storage disorders .

作用机制

The mechanism of action of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes and receptors, influencing their activity.

Pathways: It can modulate biochemical pathways, leading to various physiological effects.

相似化合物的比较

Similar Compounds

N-[(3R,4R,5S,6R)-2,5-Dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide: Another amino sugar with similar structural features.

Lacto-N-triaose: A compound with a similar oxan ring structure and multiple hydroxyl groups.

Uniqueness

Its oxime group and multiple hydroxyl groups provide distinct chemical reactivity and biological activity .

生物活性

2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone, commonly referred to as LogNAc, is a compound that has garnered attention in biochemical research due to its structural similarity to other biologically significant molecules and its potential therapeutic applications. This article explores the biological activity of LogNAc, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

LogNAc has the chemical formula C₈H₁₄N₂O₆ and a molecular weight of 234.21 g/mol. It is characterized by the presence of an acetamido group and a lactone structure, which are crucial for its biological interactions.

LogNAc primarily functions as an inhibitor of O-GlcNAc processing enzymes, specifically O-GlcNAcase (OGA) and O-GlcNAc transferase (OGT). These enzymes are critical for the addition and removal of O-linked N-acetylglucosamine (O-GlcNAc) modifications on serine and threonine residues of proteins. The dynamic regulation of O-GlcNAcylation is involved in numerous cellular processes, including:

- Signal Transduction : Modulating pathways related to insulin signaling and cellular stress responses.

- Gene Expression : Influencing transcription factors and chromatin remodeling.

- Cell Cycle Regulation : Affecting cell proliferation and apoptosis.

Inhibition Studies

Research indicates that LogNAc can act as both an inhibitor and a substrate for OGT. Studies have shown that it effectively inhibits OGA, leading to increased levels of O-GlcNAcylated proteins in cells. This has been linked to various biological effects:

- Neuroprotective Effects : Elevated O-GlcNAc levels have been associated with neuroprotection in models of neurodegenerative diseases such as Alzheimer's disease.

- Antidiabetic Properties : By modulating insulin signaling pathways through O-GlcNAcylation, LogNAc may improve insulin sensitivity.

Case Studies

Several studies have highlighted the biological implications of LogNAc:

- Study 1 : A study published in the Journal of Biological Chemistry demonstrated that LogNAc treatment in neuronal cells resulted in enhanced survival rates under oxidative stress conditions, suggesting a neuroprotective role through modulation of O-GlcNAc levels .

- Study 2 : Another investigation focused on diabetic mice showed that administration of LogNAc improved glucose tolerance and insulin sensitivity, indicating potential therapeutic applications for type II diabetes management .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

N-[(2Z,3R,4R,5S,6R)-4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O6/c1-3(12)9-5-7(14)6(13)4(2-11)16-8(5)10-15/h4-7,11,13-15H,2H2,1H3,(H,9,12)/b10-8-/t4-,5-,6-,7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBKCLCEXIDHDR-OANDGCGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1=NO)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N\O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the main objective of synthesizing N-phenylcarbamate derivatives of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone?

A1: The synthesis of N-phenylcarbamate derivatives, specifically compound 7 derived from this compound (3) and compound 14 from chitobionhydroximo-1,5-lactone (10), aims to develop potential inhibitors of β-N-acetylglucosaminidases []. These enzymes play a crucial role in various biological processes, and inhibiting their activity could have therapeutic applications.

Q2: Can you describe the synthetic route used to obtain this compound (3)?

A2: The synthesis of 3 involves a key oxidation step of a precursor oxime compound (1). Following oxidation, a deprotection step using sodium hydroxide and ammonia (Na/NH3) is carried out to yield the desired this compound []. This unambiguous synthetic route ensures the specific structure and stereochemistry of the target compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。